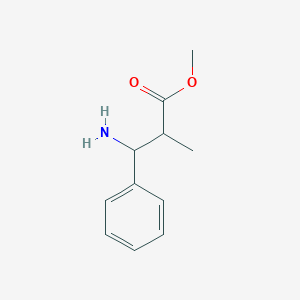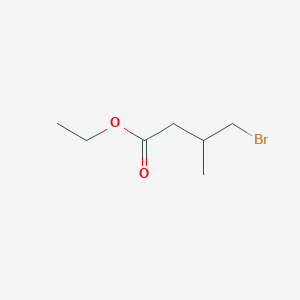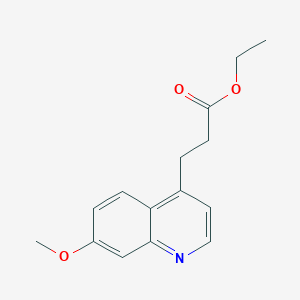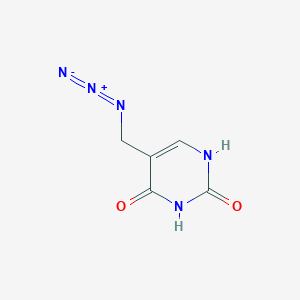
methyl 3-amino-2-methyl-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 3-amino-2-methyl-3-phenylpropanoate is an organic compound that belongs to the class of amino acids and esters It is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to the propionic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-methyl-3-phenylpropanoate can be achieved through several methods. One common approach involves the esterification of 3-Amino-2-methyl-3-phenyl-propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Another method involves the use of protecting groups to selectively protect the amino group during the esterification process. This can be achieved by using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group, followed by deprotection after the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
methyl 3-amino-2-methyl-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
methyl 3-amino-2-methyl-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-2-methyl-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical processes, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-methyl-3-phenyl-propionic acid: The parent compound without the ester group.
2-Methyl-3-phenyl-propionic acid methyl ester: Lacks the amino group.
3-Amino-3-phenyl-propionic acid methyl ester: Lacks the methyl group.
Uniqueness
methyl 3-amino-2-methyl-3-phenylpropanoate is unique due to the presence of both an amino group and an ester group on the same molecule
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
methyl 3-amino-2-methyl-3-phenylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3 |
Clave InChI |
KVMIEZCRDGCHLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1)N)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Pyridin-3-yl)benzo[d]oxazol-7-amine](/img/structure/B8712489.png)

![Benzo[c]isothiazol-4-ylmethanol](/img/structure/B8712493.png)








